molecular formula C11H5F17O2 B105885 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecanoic acid CAS No. 34598-33-9

4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecanoic acid

Cat. No. B105885
CAS RN: 34598-33-9
M. Wt: 492.13 g/mol
InChI Key: JZRCRCFPVAXHHQ-UHFFFAOYSA-N
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Description

4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecanoic acid (HDFUA) is a fluorinated fatty acid that has recently gained attention due to its potential applications in the field of science. HDFUA is a synthetic compound that is structurally similar to naturally occurring fatty acids, and has been found to be a useful tool for researchers in various fields. HDFUA has been used to study the structure and function of proteins, as well as to investigate the effects of various environmental conditions on cells. In addition, HDFUA has been used in the development of new drugs and as a biomarker for disease diagnosis.

Scientific Research Applications

Catalytic Potential in Organic Reactions

The research by Armstrong, Bhonoah, and White (2009) discusses the synthesis and catalytic potential of 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid 11 in aldol reactions, highlighting its enhanced selectivity compared to its monocyclic analogue. This study suggests a potential application of similar fluorinated carboxylic acids in catalyzing organic reactions, particularly in achieving improved enantioselectivity (Armstrong, Bhonoah, & White, 2009).

Environmental Impact and Biotransformation

Zhao et al. (2013) investigated the biotransformation of 6:2 fluorotelomer alcohol (FTOH) in river sediment, a related compound to heptadecafluoroundecanoic acid. This study highlights the environmental persistence and transformation products of such fluorinated compounds, providing insights into their environmental impact and potential remediation strategies (Zhao et al., 2013).

Application in Polymer Synthesis

The study by Mineo et al. (2012) on poly(ionic liquid)s incorporating heptadecafluoroundecanoate anions demonstrated their unique CO2 sorption properties. This research suggests the potential of heptadecafluoroundecanoic acid derivatives in developing materials with specific gas sorption capabilities, useful in applications like gas separation and storage (Mineo, Livoti, Schiavo, & Cardiano, 2012).

Fluorous Mitsunobu Reaction

Markowicz and Dembinski (2002) discussed the use of a fluorinated compound, closely related to heptadecafluoroundecanoic acid, in the fluorous Mitsunobu reaction. This reaction is significant for its chromatography-free isolation protocol, indicating the utility of fluorinated compounds in simplifying purification processes in organic synthesis (Markowicz & Dembinski, 2002).

properties

IUPAC Name

4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5F17O2/c12-4(13,2-1-3(29)30)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)28/h1-2H2,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZRCRCFPVAXHHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5F17O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50188165
Record name 8:3 Fluorotelomer carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

492.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

34598-33-9
Record name 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34598-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecanoic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8:3 Fluorotelomer carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecanoic acid
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Synthesis routes and methods

Procedure details

A suspension with the desired amount of nanocrystalline cellulose (2 grams in 100 grains methanol; 2 wt %) was solvent exchanged to acetone and then to dry toluene by several successive centrifugations and redispersions. Sonication was performed after each solvent exchange step. The suspension was transferred to a 3-neck round bottom flask and an excess of 2H,2H,3H,3H-perfluoroundecanoic acid (available from SynQuest Laboratories) was added to the stirring suspension followed by a catalytic amount of p-toluenesulfonic acid. The surface modification of the cellulose nanostructures were conducted at 105° C. for up to 24 hours. Following surface treatment, the material was purified and dried as in Example 1.
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cellulose
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecanoic acid

Q & A

Q1: How does HFUA contribute to the formation of pH-responsive liquid marbles?

A1: HFUA is a hydrophobic fluorinated fatty acid. The research demonstrates that HFUA powder can adsorb onto the surface of water droplets. [] This adsorption creates a stable, hydrophobic shell around the droplet, leading to the formation of a liquid marble. The pH-responsive nature arises from the carboxylic acid group in HFUA. Changes in pH can alter the ionization state of this group, influencing the hydrophobicity of the HFUA layer and thus the stability of the liquid marble.

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